molecular formula C4H3N3S B15053801 1H-Pyrazolo[4,3-d]thiazole

1H-Pyrazolo[4,3-d]thiazole

Katalognummer: B15053801
Molekulargewicht: 125.15 g/mol
InChI-Schlüssel: PDRSZUAQTFBWPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrazolo[4,3-d]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a thiazole ring.

Vorbereitungsmethoden

The synthesis of 1H-Pyrazolo[4,3-d]thiazole can be achieved through several synthetic routes. One common method involves the annulation of the pyrazole ring to the thiazole ring. This can be accomplished via a one-pot synthesis using appropriate starting materials and catalysts. For instance, the Kabachnik–Fields reaction, facilitated by lithium perchlorate, has been employed to synthesize α-aminophosphonate derivatives of this compound . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial production methods for this compound are less documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, are applicable.

Analyse Chemischer Reaktionen

1H-Pyrazolo[4,3-d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of this compound can yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1H-Pyrazolo[4,3-d]thiazole involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been identified as inhibitors of the MurA enzyme, which is crucial for bacterial cell wall synthesis . By inhibiting this enzyme, this compound disrupts the bacterial cell wall formation, leading to cell death. Additionally, its anticancer activity is attributed to its ability to bind to DNA and interfere with topoisomerase II, resulting in DNA double-strand breaks and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazolo[4,3-d]thiazole can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-d]thiazoles and pyrazolo[4,3-b][1,4]thiazines. These compounds share structural similarities but differ in their biological activities and applications. For example, pyrazolo[3,4-d]thiazoles have been studied for their potential as anticancer agents, while pyrazolo[4,3-b][1,4]thiazines are explored for their antimicrobial properties . The unique combination of the pyrazole and thiazole rings in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features, diverse chemical reactivity, and promising biological activities make it an important subject of study for researchers in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C4H3N3S

Molekulargewicht

125.15 g/mol

IUPAC-Name

1H-pyrazolo[4,3-d][1,3]thiazole

InChI

InChI=1S/C4H3N3S/c1-3-4(7-6-1)8-2-5-3/h1-2H,(H,6,7)

InChI-Schlüssel

PDRSZUAQTFBWPF-UHFFFAOYSA-N

Kanonische SMILES

C1=NNC2=C1N=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.